molecular formula C15H16ClF3N2OS B14791961 (R)-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide

(R)-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B14791961
M. Wt: 364.8 g/mol
InChI Key: LQOJJEBLPULPJO-KBEVUASJSA-N
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Description

®-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoroethyl group, a chloroisoquinoline moiety, and a sulfinamide functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chloroisoquinoline moiety: This can be achieved through the chlorination of isoquinoline derivatives under controlled conditions.

    Introduction of the trifluoroethyl group: This step often involves the use of trifluoroethylating agents in the presence of suitable catalysts.

    Sulfinamide formation: The final step involves the reaction of the intermediate with a sulfinamide reagent under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

®-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.

    Substitution: The chloroisoquinoline moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, protein binding, and other biochemical processes. Its structural features make it a valuable tool for investigating molecular mechanisms in biological systems.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its ability to interact with specific molecular targets can be exploited to create drugs with improved efficacy and selectivity.

Industry

In the industrial sector, ®-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ®-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-chloroisoquinolin-6-yl)ethanol
  • 1-(3-chloroisoquinolin-6-yl)ethanone

Uniqueness

Compared to similar compounds, ®-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide stands out due to its trifluoroethyl group and sulfinamide functionality. These features confer unique reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16ClF3N2OS

Molecular Weight

364.8 g/mol

IUPAC Name

(R)-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C15H16ClF3N2OS/c1-14(2,3)23(22)21-13(15(17,18)19)9-4-5-10-8-20-12(16)7-11(10)6-9/h4-8,13,21H,1-3H3/t13?,23-/m1/s1

InChI Key

LQOJJEBLPULPJO-KBEVUASJSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)NC(C1=CC2=CC(=NC=C2C=C1)Cl)C(F)(F)F

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC(=NC=C2C=C1)Cl)C(F)(F)F

Origin of Product

United States

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